

Application Notes and Protocols for AMG8833

Thermal Data Acquisition and Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AMG8380
Cat. No.: B605416

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing the AMG8833 thermal sensor for non-contact temperature monitoring in a laboratory setting. The AMG8833 is an 8x8 array of IR thermal sensors, offering a low-cost and effective solution for real-time thermal data acquisition. When connected to a microcontroller or single-board computer, it can provide an array of 64 individual infrared temperature readings.[\[1\]](#)[\[2\]](#)[\[3\]](#) This capability makes it a versatile tool for various research applications where temperature is a critical parameter.

Sensor Specifications and Recommended Software

A clear understanding of the AMG8833's capabilities is crucial for designing and interpreting experiments. The sensor communicates via I2C, making it compatible with a wide range of development boards.[\[4\]](#)

Key Performance Characteristics

Parameter	Value
Temperature Range	0°C to 80°C (32°F to 176°F) ^[4]
Accuracy	±2.5°C (±4.5°F)
Resolution	0.25°C
Frame Rate	1 Hz to 10 Hz
Field of View	60°
I2C Address	0x69 (default) or 0x68
Operating Voltage	3.3V or 5V

Software and Libraries

For data acquisition and analysis, a combination of a single-board computer (e.g., Raspberry Pi) and Python is highly recommended due to the extensive availability of libraries for data manipulation and visualization.

Platform	Recommended Libraries	Key Features
Raspberry Pi	Adafruit_CircuitPython_AMG8 8xx: For interfacing with the sensor. SciPy & NumPy: For numerical operations and data interpolation. Matplotlib & Seaborn: For generating heatmaps and other visualizations. Pandas: For data structuring and time-series analysis.	High-level programming, extensive scientific computing ecosystem, and robust community support.
Arduino	Adafruit_AMG88xx_Library: For sensor communication.	Lower-level control, suitable for integration into custom laboratory hardware.

Experimental Protocols

The following protocols are designed to serve as a starting point for researchers. They can be adapted based on specific experimental needs.

Protocol 1: Monitoring Thermal Profiles of Cell Cultures

Objective: To non-invasively monitor the temperature distribution across a multi-well plate of cell cultures to detect metabolic changes or cellular stress responses.

Materials:

- AMG8833 Thermal Sensor Breakout Board
- Raspberry Pi 4 (or newer)
- Jumper Wires
- Multi-well cell culture plate (e.g., 6-well or 12-well)
- Incubator (optional, for controlled environmental conditions)
- Python environment with necessary libraries installed (see section 1.2)

Methodology:

- **Hardware Setup:**
 - Connect the AMG8833 sensor to the Raspberry Pi's I2C pins (SDA, SCL, VCC, and GND).
 - Position the sensor at a fixed distance (e.g., 10-15 cm) above the cell culture plate, ensuring the entire plate is within the sensor's field of view. A custom mount may be necessary to ensure stability.
- **Data Acquisition Script:**
 - Write a Python script to initialize the AMG8833 sensor.
 - Implement a loop to read the 8x8 thermal data array at a specified frequency (e.g., 1 Hz).

- For each reading, timestamp the data and save it to a CSV file. Each row should contain the timestamp and the 64 temperature values.
- Experimental Procedure:
 - Place the cell culture plate under the sensor.
 - Start the data acquisition script.
 - Introduce the experimental variable (e.g., addition of a drug, change in media) to the designated wells.
 - Continue data logging for the duration of the experiment.
- Data Analysis:
 - Import the CSV data into a Python environment using Pandas.
 - For each time point, reshape the 64 temperature values into an 8x8 array.
 - Use Matplotlib or Seaborn to generate a heatmap of the thermal data at different time points to visualize temperature changes in specific wells.
 - Calculate and plot the average temperature of each well over time to identify trends.

Protocol 2: Real-time Monitoring of Enzymatic Reactions

Objective: To measure the thermal changes associated with an exothermic or endothermic enzymatic reaction in real-time.

Materials:

- AMG8833 Thermal Sensor Breakout Board
- Raspberry Pi 4
- Small, thin-walled reaction tubes (e.g., PCR tubes)
- Enzyme and substrate solutions

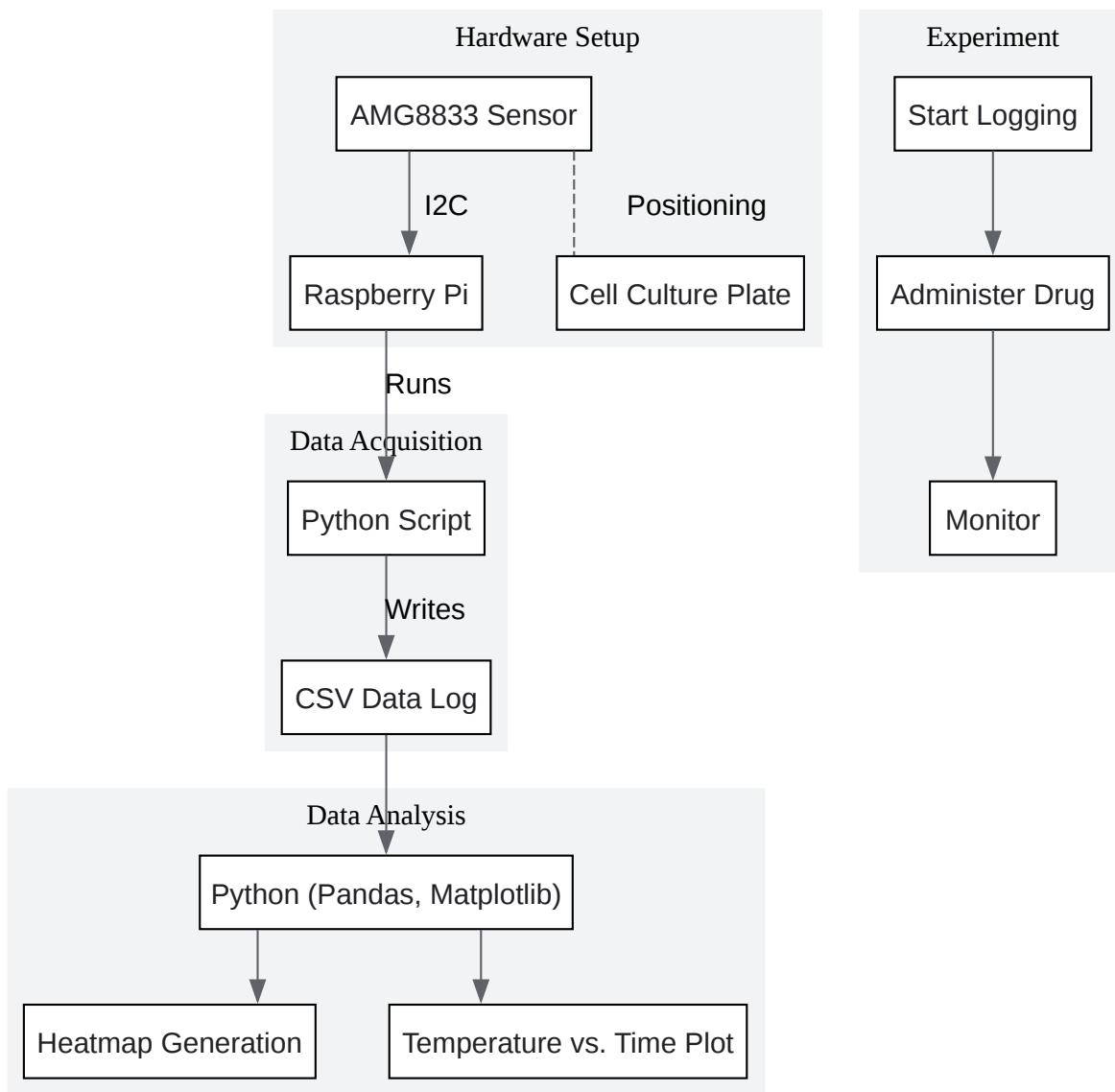
- Pipettes
- Python environment with necessary libraries

Methodology:

- Hardware Setup:
 - Connect the AMG8833 sensor to the Raspberry Pi.
 - Design a holder to position the reaction tube directly under a specific pixel or a small group of pixels of the sensor for focused measurement.
- Data Acquisition Script:
 - Develop a Python script to read the thermal data from the sensor at the maximum frame rate (10 Hz).
 - The script should be configured to start data logging upon a trigger (e.g., a keypress) to synchronize with the start of the reaction.
 - Log the temperature data of the targeted pixel(s) with high-resolution timestamps.
- Experimental Procedure:
 - Pipette the enzyme solution into the reaction tube.
 - Place the tube in the holder under the sensor.
 - Start the data acquisition script.
 - Initiate the reaction by adding the substrate to the tube and gently mixing.
 - Record the thermal data until the reaction reaches completion or a steady state.
- Data Analysis:
 - Plot the temperature of the targeted pixel(s) as a function of time.

- Calculate the initial rate of temperature change to infer the initial reaction velocity.
- Compare the thermal profiles of reactions under different conditions (e.g., varying substrate concentrations, presence of inhibitors).

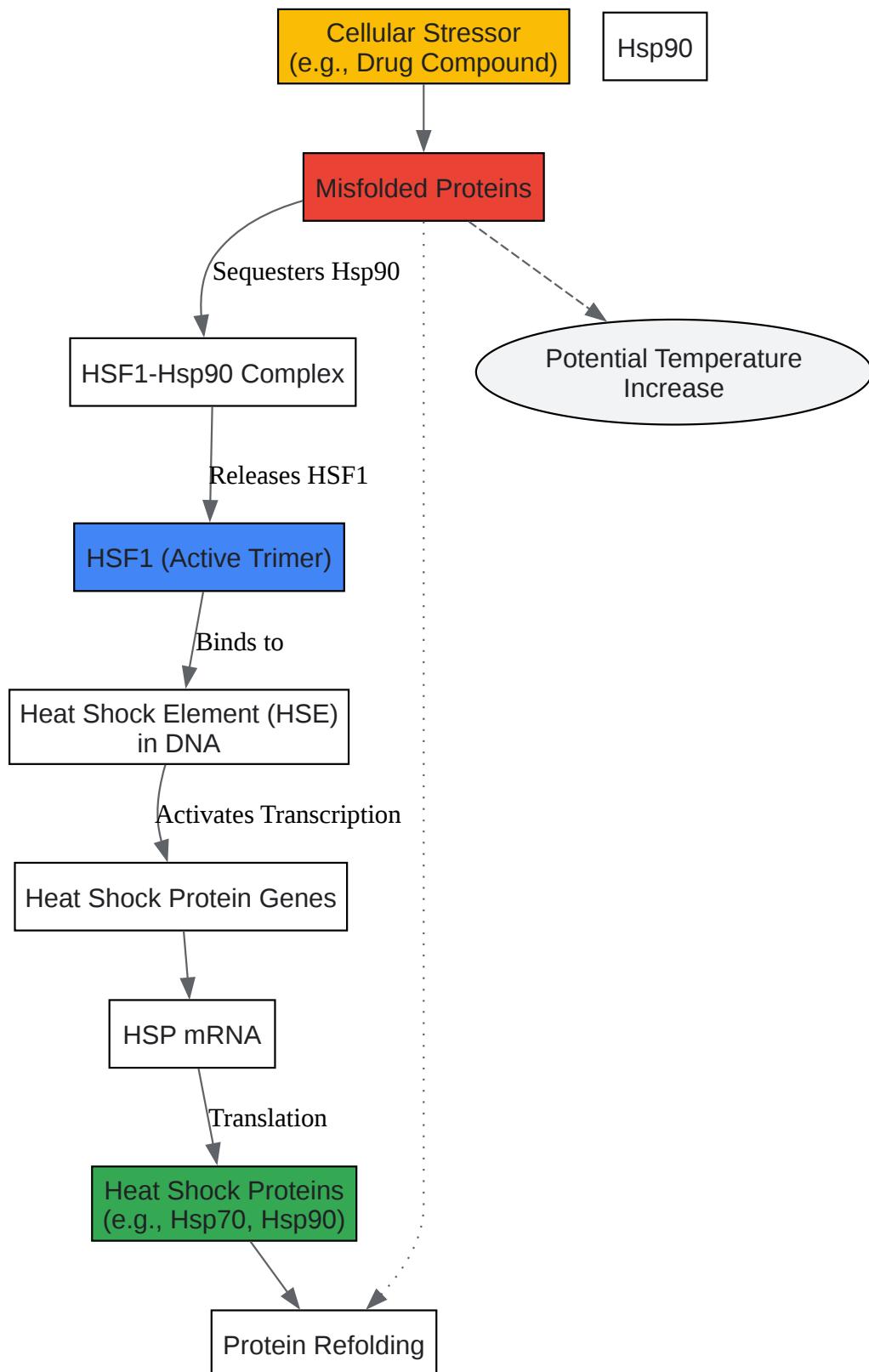
Data Presentation and Visualization


Clear and concise data presentation is paramount in scientific research. The following examples demonstrate how to structure and visualize data obtained from the AMG8833.

Tabular Data Summary

Table 1: Average Temperature Change in Cell Culture Wells After Drug Administration

Well ID	Treatment	Baseline Temp (°C) (Mean ± SD)	Max Temp Change (°C) (Mean ± SD)	Time to Max Change (min)
A1	Control (Vehicle)	37.1 ± 0.2	+0.1 ± 0.05	-
A2	Drug X (10 µM)	37.0 ± 0.2	+1.5 ± 0.3	60
B1	Control (Vehicle)	37.2 ± 0.1	+0.2 ± 0.07	-
B2	Drug X (50 µM)	37.1 ± 0.2	+2.8 ± 0.4	45


Visualizations

[Click to download full resolution via product page](#)

Workflow for thermal monitoring of cell cultures.

In the context of drug development, a compound might induce cellular stress, leading to the activation of the heat shock response pathway, which could be indirectly monitored by changes

in cellular temperature.

[Click to download full resolution via product page](#)

Simplified heat shock response signaling pathway.

Conclusion

The AMG8833 thermal sensor, when coupled with appropriate software and a systematic experimental approach, presents a powerful tool for researchers in various scientific disciplines, including drug development. Its non-contact nature and ability to provide spatial temperature data open up new avenues for monitoring biological processes that were previously difficult to assess with traditional thermometers. The protocols and guidelines presented here offer a foundation for integrating this technology into the modern research laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. robu.in [robu.in]
- 2. AMG8833 Thermal Camera | Arduino Project Hub [projecthub.arduino.cc]
- 3. learn.adafruit.com [learn.adafruit.com]
- 4. Thermal Camera Analysis with Raspberry Pi (AMG8833) — Maker Portal [makersportal.com]
- To cite this document: BenchChem. [Application Notes and Protocols for AMG8833 Thermal Data Acquisition and Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b605416#software-and-libraries-for-acquiring-and-analyzing-amg8833-thermal-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com